An In-Depth Technical Guide to Boc-Aminooxy-PEG4-azide: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-Depth Technical Guide to Boc-Aminooxy-PEG4-azide: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Aminooxy-PEG4-azide is a versatile, heterobifunctional crosslinker that plays a crucial role in modern bioconjugation strategies, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a Boc-protected aminooxy group, a flexible tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097), allows for the sequential and chemoselective conjugation of different molecules. The PEG4 spacer enhances aqueous solubility and reduces aggregation, making it an ideal component for biological applications.[1][2] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use.
Physicochemical Properties
Boc-Aminooxy-PEG4-azide is a well-defined chemical entity with consistent properties that are critical for its application in precise bioconjugation. The quantitative data for this linker are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2100306-64-5 | [1][2][3][4] |
| Molecular Formula | C15H30N4O7 | [1] |
| Molecular Weight | 378.4 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | Pale yellow or colorless oily matter | |
| Storage Conditions | -20°C | [1][2] |
Core Applications
The unique structure of Boc-Aminooxy-PEG4-azide, with its two distinct reactive handles, makes it a valuable tool in several advanced biochemical applications.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[5][6] Boc-Aminooxy-PEG4-azide serves as a flexible linker to connect a target protein-binding ligand to an E3 ligase ligand.[5][7][8] The synthetic strategy typically involves a two-step conjugation process, leveraging the orthogonal reactivity of the aminooxy and azide groups.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
In broader bioconjugation, this linker can be used to attach payloads such as drugs, fluorescent dyes, or biotin (B1667282) to biomolecules like antibodies, peptides, or oligonucleotides. The azide group allows for "click chemistry," a highly efficient and bioorthogonal reaction, to conjugate with alkyne-modified molecules.[1][2] The aminooxy group can react with aldehydes or ketones, which can be introduced into biomolecules through various methods, to form stable oxime linkages.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving Boc-Aminooxy-PEG4-azide. These are generalized protocols and may require optimization for specific applications.
Boc Deprotection of the Aminooxy Group
The tert-butyloxycarbonyl (Boc) group is a protecting group for the aminooxy moiety that can be removed under mild acidic conditions to reveal the reactive aminooxy group.
Materials:
-
Boc-Aminooxy-PEG4-azide
-
Anhydrous 1,4-Dioxane (B91453)
-
4 M HCl in 1,4-Dioxane (or Trifluoroacetic acid - TFA)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve Boc-Aminooxy-PEG4-azide (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.
-
Slowly add 4 M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature. Alternatively, a solution of 20-50% TFA in dichloromethane (B109758) (DCM) can be used.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid.
-
Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected product (Aminooxy-PEG4-azide).
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used immediately in the next step.
Oxime Ligation
Following Boc deprotection, the free aminooxy group can be conjugated to a molecule containing an aldehyde or ketone functional group to form a stable oxime bond.
Materials:
-
Deprotected Aminooxy-PEG4-azide
-
Aldehyde or ketone-functionalized molecule (e.g., a modified protein or small molecule)
-
Coupling Buffer (e.g., 0.1 M sodium phosphate, pH 6.5-7.5)
-
Aniline (B41778) (optional, as a catalyst)
-
Reaction vessel
Procedure:
-
Dissolve the aldehyde or ketone-containing molecule in the coupling buffer.
-
Dissolve the deprotected Aminooxy-PEG4-azide in the same buffer and add it to the solution of the aldehyde/ketone-containing molecule. A 5-10 fold molar excess of the aminooxy-PEG linker is often used.
-
If the reaction is slow at neutral pH, a catalyst such as aniline (10-100 mM) can be added to accelerate the oxime bond formation.
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C for overnight incubation.
-
Monitor the reaction progress by an appropriate method, such as SDS-PAGE for proteins or LC-MS for small molecules.
-
Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography (for proteins) or High-Performance Liquid Chromatography (HPLC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The azide group of Boc-Aminooxy-PEG4-azide (or its conjugated derivative) can react with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), in a copper-free click chemistry reaction.
Materials:
-
Azide-functionalized molecule (e.g., Boc-Aminooxy-PEG4-azide or a molecule already conjugated via the aminooxy group)
-
DBCO or BCN-functionalized molecule (e.g., a modified protein, oligonucleotide, or small molecule)
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving reagents if necessary.
Procedure:
-
Dissolve the DBCO or BCN-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL for a protein).
-
Prepare a stock solution of the azide-functionalized molecule in DMSO or DMF.
-
Add the azide stock solution to the solution of the DBCO/BCN-molecule. A molar excess of the azide (e.g., 5-20 fold) is typically used to ensure efficient conjugation. The final concentration of the organic solvent should be kept low (e.g., <10%) if working with proteins to avoid denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
-
Monitor the reaction progress by an appropriate method (e.g., SDS-PAGE, LC-MS).
-
Purify the final conjugate using a suitable technique such as size-exclusion chromatography, HPLC, or dialysis.
Mandatory Visualizations
The following diagrams illustrate the structure, reaction schemes, and experimental workflows associated with Boc-Aminooxy-PEG4-azide.
Caption: Chemical structure of Boc-Aminooxy-PEG4-azide.
Caption: PROTAC synthesis workflow.
Caption: Bioconjugation strategies.
References
- 1. t-Boc-Aminooxy-PEG4-azide - Creative Biolabs [creative-biolabs.com]
- 2. t-Boc-Aminooxy-PEG4-azide, 2100306-64-5 | BroadPharm [broadpharm.com]
- 3. t-Boc-Aminooxy-PEG4-azide | 2100306-64-5 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.cn [glpbio.cn]
- 8. Boc-Aminooxy-PEG3-azide | TargetMol [targetmol.com]
